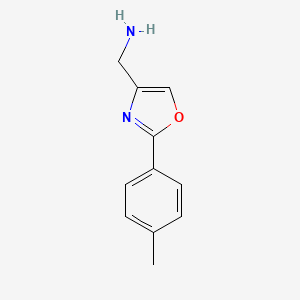

(2-(p-Tolyl)oxazol-4-yl)methanamine

説明

Significance of Oxazole (B20620) Moiety in Medicinal and Agrochemical Chemistry

The oxazole moiety, a five-membered aromatic ring with one oxygen and one nitrogen atom, is a cornerstone in the development of new chemical entities. d-nb.infonih.gov Its structure allows for diverse interactions with biological targets, making it a privileged scaffold in medicinal chemistry. jetir.orgtandfonline.com Oxazole derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. d-nb.infoontosight.aimdpi.com The versatility of the oxazole ring enables chemists to synthesize a multitude of derivatives with tailored biological functions. jetir.org This has led to the development of several clinically used drugs containing the oxazole core. tandfonline.com

In agrochemical research, oxazole derivatives have also demonstrated potential as pesticides and herbicides. ijpsonline.com Certain oxazole-containing compounds have been investigated for their ability to regulate plant growth, indicating their utility in improving crop yields. researchgate.net The weak interactions afforded by the oxazole structure, such as hydrogen bonds and van der Waals forces, contribute to their application in agricultural sciences. ijpsonline.com

Overview of Bioactive Heterocyclic Scaffolds

Bioactive heterocyclic scaffolds are core structures in a vast number of pharmaceuticals and natural products. eprajournals.combohrium.com These ring systems, which can be aromatic or non-aromatic, often dictate the primary biological activity of a molecule. The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique physicochemical properties, such as polarity and hydrogen bonding capabilities, which are crucial for drug-receptor interactions. nih.gov The structural diversity of heterocyclic compounds is immense, ranging from simple five- or six-membered rings to complex, fused polycyclic systems. eprajournals.com This diversity provides a rich chemical space for the discovery of novel therapeutic agents targeting a wide array of diseases. eprajournals.combohrium.com

Contextualization of (2-(p-Tolyl)oxazol-4-yl)methanamine within Oxazole Derivatives

This compound is a specific derivative of the oxazole family. Its structure features a p-tolyl group attached to the second position of the oxazole ring and a methanamine group at the fourth position.

The systematic name for this compound is [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine. uni.lu Structural variants can be created by altering the substituent on the phenyl ring. For instance, moving the methyl group from the para (4th) position to the meta (3rd) position results in the isomer (2-(m-Tolyl)oxazol-4-yl)methanamine. bldpharm.com

| Compound Name | CAS Number | Molecular Formula | Structure |

| This compound | 33105-96-3 chemblink.com | C₁₁H₁₂N₂O uni.lu |  |

| (2-(m-Tolyl)oxazol-4-yl)methanamine | 885273-21-2 bldpharm.com | C₁₁H₁₂N₂O |  |

The oxazole ring in this compound is part of the 1,3-azole family. This family also includes thiazoles and imidazoles. researchgate.net Thiazoles are structural analogues of oxazoles where the oxygen atom at position 1 is replaced by a sulfur atom. This substitution significantly alters the electronic properties and potential biological activity of the molecule.

Oxadiazoles (B1248032) are another class of related heterocycles. They are isomeric with oxazoles and contain two nitrogen atoms and one oxygen atom in the five-membered ring. nih.gov There are four isomers of oxadiazole, with the 1,2,4- and 1,3,4-isomers being extensively studied in medicinal chemistry. nih.govresearchgate.net A direct structural analogue of the title compound is (3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine, where the oxazole ring is replaced by a 1,2,4-oxadiazole (B8745197) ring system. sigmaaldrich.com

| Compound Family | Core Heterocycle | Key Distinguishing Feature | Example Analogue of this compound |

| Oxazole | 1,3-Oxazole | Contains one oxygen and one nitrogen atom at positions 1 and 3. tandfonline.com | This compound |

| Thiazole (B1198619) | 1,3-Thiazole | Contains one sulfur and one nitrogen atom at positions 1 and 3. researchgate.net | (2-(p-Tolyl)thiazol-4-yl)methanamine |

| Oxadiazole | 1,2,4-Oxadiazole | Contains one oxygen and two nitrogen atoms. nih.gov | (3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

[2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOOJNCQAYOJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33105-96-3 | |

| Record name | [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to the (2-(p-Tolyl)oxazol-4-yl)methanamine Core

The synthesis of this compound hinges on the strategic formation of the disubstituted oxazole (B20620) ring and the subsequent or concurrent introduction of the methanamine side chain.

Strategies for Oxazole Ring Formation with p-Tolyl Substitution

The construction of the 2-(p-tolyl)oxazole (B1281263) moiety is a critical step, and several classical and modern synthetic methods can be employed. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

One of the most established methods for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the intramolecular cyclodehydration of a 2-acylamino-ketone. In this context, a 2-(p-toluamido)-ketone would undergo enolization, followed by a nucleophilic attack of the enol oxygen on the amide's carbonyl carbon. Subsequent dehydration of the resulting oxazoline (B21484) intermediate yields the aromatic oxazole ring.

Modern synthetic approaches often utilize transition-metal catalysis to achieve milder reaction conditions and broader functional group tolerance. For instance, palladium-catalyzed cross-coupling reactions can be used to form 2,5-disubstituted oxazoles. One such strategy involves the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst. organic-chemistry.org

Another versatile method is the van Leusen reaction , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org This reaction, when performed with an appropriate aldehyde, can lead to the formation of the oxazole ring. For the synthesis of a 2,4-disubstituted oxazole, a multi-step approach starting from p-tolualdehyde would be necessary.

The following table summarizes key reactions for the formation of the oxazole ring:

| Reaction Name | Key Reagents | Description | Reference |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone, Dehydrating agent | Intramolecular cyclodehydration of a 2-acylamino-ketone. | |

| Palladium-Catalyzed Coupling | N-Propargylamide, Aryl iodide, Palladium catalyst | Coupling of an N-propargylamide with an aryl iodide followed by in situ cyclization. | organic-chemistry.org |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Aldehyde, Base | Reaction of TosMIC with an aldehyde to form the oxazole ring. | organic-chemistry.org |

Introduction of the Methanamine Moiety

Once the 2-(p-tolyl)oxazole core is established, or concurrently with its formation, the methanamine group must be introduced at the 4-position of the oxazole ring. This can be achieved through various synthetic transformations.

Direct amination of a suitable precursor is a common strategy. For instance, a 4-(halomethyl)-2-(p-tolyl)oxazole derivative can undergo nucleophilic substitution with an amine source. The Gabriel synthesis, a well-established method for preparing primary amines, is a relevant example. youtube.com This involves the reaction of potassium phthalimide (B116566) with a substrate, followed by hydrazinolysis to release the primary amine. youtube.com This method offers a controlled way to introduce the primary amine and avoids over-alkylation. youtube.com

Reductive amination is another powerful technique. This involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary amine in the presence of a reducing agent. In this case, 2-(p-tolyl)oxazole-4-carbaldehyde could be reacted with ammonia and a reducing agent like sodium borohydride (B1222165) to yield the target methanamine.

The methanamine group can also be installed by the reduction of a precursor functional group at the 4-position.

The reduction of a nitrile (cyanide) group is a direct route to a primary amine. Therefore, the synthesis and subsequent reduction of (2-(p-tolyl)oxazol-4-yl)carbonitrile would yield this compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Alternatively, the reduction of an aldehyde to an alcohol, followed by conversion to a leaving group and subsequent amination, provides a multi-step but effective pathway. For example, 2-(p-tolyl)oxazole-4-carbaldehyde can be reduced to (2-(p-tolyl)oxazol-4-yl)methanol. chemicalbook.comchemicalbook.com This alcohol can then be converted to a tosylate or a halide, which can then undergo nucleophilic substitution with an amine source.

Derivatization and Structural Modification

The primary amine of this compound is a key handle for further structural diversification, allowing for the exploration of structure-activity relationships in medicinal chemistry programs.

Functionalization of the Methanamine Group

The nucleophilic nature of the primary amine allows for a wide range of chemical transformations.

Acylation: The amine can readily react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a common method for introducing a variety of substituents.

Alkylation: Reaction with alkyl halides or other alkylating agents can lead to the formation of secondary or tertiary amines. To control the degree of alkylation, reductive amination with an aldehyde or ketone is often a more effective method.

Sulfonylation: The amine can react with sulfonyl chlorides to form sulfonamides, a functional group prevalent in many therapeutic agents.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. For instance, p-tolyl isocyanate can be used as a derivatizing reagent for polar compounds containing -OH or -SH groups, and its reactivity with amines to form ureas is a well-established transformation. nih.gov

The following table provides a summary of potential derivatization reactions of the methanamine group:

| Reaction Type | Reagents | Product Functional Group |

| Acylation | Acid chloride, Anhydride, Carboxylic acid + Coupling agent | Amide |

| Alkylation | Alkyl halide, Aldehyde/Ketone + Reducing agent | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Modifications on the p-Tolyl Moiety

The p-tolyl group offers another site for structural modification, primarily through electrophilic aromatic substitution. The activating, ortho-, para-directing nature of the methyl group influences the regioselectivity of these reactions. Furthermore, palladium-catalyzed cross-coupling reactions are viable, provided a suitable leaving group is installed on the aromatic ring. For instance, Suzuki or Heck couplings could be employed to form new carbon-carbon bonds, expanding the structural diversity of the molecule. mdpi.com

Table 2: Potential Modifications of the p-Tolyl Group

| Reaction Type | Reagents | Position of Substitution | Resulting Structure |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho to methyl group | Introduction of a nitro (-NO₂) group |

| Halogenation | Br₂, FeBr₃ | Ortho to methyl group | Introduction of a bromo (-Br) group |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Ortho to methyl group | Introduction of an acetyl (-COCH₃) group |

*Requires prior conversion of a C-H bond to a C-Halogen or C-Triflate bond.

Substitutions on the Oxazole Ring System

The oxazole ring itself is a key component of the molecule's chemical personality, with its own distinct reactivity patterns. numberanalytics.comwikipedia.orgtandfonline.com

Direct halogenation of the oxazole ring is an important transformation for introducing functional handles for further derivatization. Electrophilic substitution on the oxazole ring typically occurs at the C5 position, which is the most electron-rich carbon. tandfonline.compharmaguideline.com The presence of electron-donating groups on the ring can further activate this position towards electrophilic attack. tandfonline.com In contrast, nucleophilic substitution is more challenging but can be achieved at the C2 position if a good leaving group is present. wikipedia.orgpharmaguideline.com Studies on the halogenation of other heterocyclic systems, such as thiazolo[5,4-d]thiazole, have shown that direct electrophilic aromatic substitution is a feasible strategy. researchgate.net

The electronic nature of substituents on the oxazole ring profoundly influences its reactivity. numberanalytics.com

Electron-Donating Groups (EDGs): The presence of EDGs, such as alkyl or alkoxy groups, increases the electron density of the oxazole ring. This enhances its nucleophilicity and makes it more susceptible to electrophilic attack, primarily at the C5 position. numberanalytics.comtandfonline.com

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as nitro or cyano groups, decreases the electron density of the ring. This deactivation makes electrophilic substitution more difficult but renders the ring more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. numberanalytics.comotterbein.eduotterbein.edu

Microwave-assisted syntheses of 5-substituted oxazoles have demonstrated that the oxazole core can tolerate a wide variety of substituents, including those with both electron-donating and electron-withdrawing properties. nih.govacs.org

Table 3: Effect of Substituents on Oxazole Ring Reactivity

| Substituent Type | Example | Position of Influence | Effect on Reactivity | Favored Reaction |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH₃, -CH₃ | C5 | Activates ring | Electrophilic Substitution |

Advanced Synthetic Techniques

Modern organic synthesis has seen a shift towards more sophisticated and efficient methodologies. For the preparation of this compound and its analogs, several advanced techniques can be employed, including catalytic cross-coupling reactions, one-pot procedures, and methods utilizing microwave or ultrasound irradiation to accelerate reaction rates and improve yields.

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki coupling, are powerful tools for the formation of carbon-carbon bonds in heterocyclic synthesis. wikipedia.org While a direct Suzuki coupling to form the aminomethyl group at the C4 position is not typical, this reaction is highly effective for constructing the 2-aryloxazole core of the target molecule.

A plausible strategy involves the coupling of a 4-substituted oxazole (bearing a group that can be later converted to a methanamine) with a p-tolylboronic acid. For instance, a protocol for the functionalization of the oxazole 2- and 4-positions using the Suzuki coupling reaction has been described. acs.orgresearchgate.net This methodology can be applied to the synthesis of 2-aryl-4-substituted oxazoles. In a representative example, 2-aryl-4-trifloyloxazoles can undergo rapid, microwave-assisted Suzuki coupling with a variety of aryl and heteroaryl boronic acids in good to excellent yields. acs.org The versatility of this approach allows for the introduction of the p-tolyl group at the C2 position of the oxazole ring.

The general reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction conditions can be optimized for various substrates, and the use of microwave irradiation can significantly reduce reaction times. acs.org

Table 1: Examples of Suzuki Coupling for the Synthesis of Substituted Oxazoles and Related Heterocycles

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aryl-4-trifloyloxazole | Aryl boronic acid | Pd catalyst, base, microwave | 2,4-Diaryloxazole | Good to Excellent | acs.org |

| 4-Aryl-2-chlorooxazole | Aryl boronic acid | Pd catalyst, base, microwave | 2,4-Diaryloxazole | Effective | acs.org |

| Bromine-substituted 2-phenyl-4-N,N-dimethylaminoquinazolines | Boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-oxadiazole (B188118) | [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), two-phase system | Unsymmetrical quinazolinylphenyl-1,3,4-oxadiazole derivatives | Variable | nih.gov |

Following the construction of the 2-(p-tolyl)oxazole core, the substituent at the C4 position would then be converted to the methanamine. A key intermediate in this approach is (2-(p-Tolyl)oxazol-4-yl)methanol, which is commercially available. bldpharm.comcookechem.com This alcohol can be synthesized from the corresponding 4-(chloromethyl)-2-p-tolylthiazole derivative via reflux in aqueous sulfuric acid. chemicalbook.com The alcohol can then be converted to the amine. Another critical precursor is 2-(p-tolyl)oxazole-4-carbaldehyde, which can be synthesized through methods like the Vilsmeier-Haack reaction on the corresponding oxazole. smolecule.com The aldehyde can then undergo reductive amination to yield the target this compound.

While a specific one-pot synthesis for the title compound is not explicitly detailed in the literature, analogous one-pot syntheses of related heterocyclic systems provide a strong precedent. For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org Similarly, novel thiazole (B1198619) derivatives have been prepared in a one-pot, three-component reaction. nih.gov

A potential one-pot approach to a precursor of the target compound could involve the reaction of p-toluamide, a suitable three-carbon synthon for the C4 and C5 positions of the oxazole ring bearing a masked amino-methyl group, and a cyclizing agent.

Table 2: Examples of One-Pot Syntheses of Heterocyclic Compounds

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free, heating | 1,2,4-Trisubstituted 1H-imidazoles | Four-component, high efficiency | organic-chemistry.org |

| 2-(2-Benzylidene hydrazinyl)-4-methylthiazole and other components | Three-component reaction | 5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | Builds complex thiazole systems | nih.gov |

| 4-Hydroxy phenylacetic acid, formamidine (B1211174) hydrochloride, hydrazine (B178648) derivatives | Mild conditions | 1,2,4-Triazole motifs | Access to natural product analogues | rsc.org |

| Amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, aldehyde, 3-amino-1,2,4-triazole | p-Toluenesulfonic acid, water | acs.orgnih.govsmolecule.comTriazolo[1,5-a]pyrimidine-6-carboxamides | Green, four-component strategy | nih.gov |

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. semanticscholar.org This technique has been widely applied to the synthesis of various heterocyclic compounds.

For the synthesis of this compound, microwave assistance could be applied to several steps, including the formation of the oxazole ring or the conversion of a functional group at the C4 position. For instance, the Suzuki coupling reaction to form the 2-(p-tolyl)oxazole core can be significantly accelerated using microwave irradiation. acs.org

Furthermore, microwave-assisted one-pot syntheses of related heterocycles have been reported. A notable example is the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acid hydrazides and aromatic acids using sodium bisulfite as a catalyst under microwave irradiation, with yields ranging from 90-95%. nih.gov Another relevant example is the microwave-assisted synthesis of 4-(o-chlorophenyl)-2-aminothiazole from o-chloroacetophenone, iodine, and thiourea, which proceeds in high yields within minutes. nih.gov These examples demonstrate the potential of microwave irradiation to facilitate the rapid and efficient synthesis of the target compound or its key intermediates.

Table 3: Examples of Microwave-Assisted Heterocyclic Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Acid hydrazides, aromatic acids | Sodium bisulfite, ethanol-water, microwave | 2,5-Disubstituted 1,3,4-oxadiazoles | 90-95% | Not specified | nih.gov |

| o-Chloroacetophenone, iodine, thiourea | Microwave irradiation | 4-(o-chlorophenyl)-2-aminothiazole | High | Minutes | nih.gov |

| 4-Chloroquinazoline, aryl heterocyclic amines | 2-Propanol, microwave (60W) | N-Arylheterocyclic substituted-4-aminoquinazolines | Not specified | 20 min | mdpi.com |

| Fatty acid hydrazides, 1,2-diketone | Solid inorganic support, solvent-free, microwave | 3,5,6-Trisubstituted-1,2,4-triazines | Good | 7-12 min | semanticscholar.org |

The application of ultrasound could be beneficial for the synthesis of this compound. For example, the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles has been achieved through the reaction of substituted (diethoxymethyl)benzene (B1580923) with hydrazine carboxamide, followed by intramolecular cyclization in the presence of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound irradiation at 70°C, affording excellent yields. researchgate.net In another study, a series of novel N-substituted 1,2,4-triazole-2-thiol derivatives were synthesized in high yields (75-89%) using ultrasound radiation. nih.govnih.gov

These examples underscore the utility of ultrasound as an energy source to promote the formation of the oxazole ring or to facilitate the transformation of functional groups necessary to arrive at the final target compound, this compound.

Table 4: Examples of Ultrasound-Assisted Heterocyclic Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Substituted (diethoxymethyl)benzene, hydrazine carboxamide | DBDMH, ultrasound, 70°C | 2-Amino-1,3,4-oxadiazoles | Excellent | High yield, shorter reaction time, greener synthesis | researchgate.net |

| 1,2,4-Triazole of 2-(4-isobutylphenyl)propanoic acid, electrophiles | Ultrasound radiation, 45-55°C | N-Substituted 1,2,4-triazole-2-thiol derivatives | 75-89% | Significant yield improvement over conventional methods | nih.govnih.gov |

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Reactivity of the Methanamine Group

The primary amino group attached to the methylene (B1212753) bridge at the C4 position of the oxazole (B20620) ring is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom makes the methanamine group susceptible to attack by a variety of electrophiles. Common reactions involving this functional group are expected to include acylation and alkylation.

Acylation: The methanamine can readily react with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. This reaction proceeds through a nucleophilic acyl substitution mechanism. For instance, the reaction with an acid chloride would involve the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.

Alkylation: The methanamine group can also undergo nucleophilic alkylation with alkyl halides. This reaction, proceeding via an SN2 pathway, leads to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts upon exhaustive alkylation. The reactivity in these transformations is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent.

Electrophilic Aromatic Substitution on the p-Tolyl Ring

The p-tolyl group, an electron-donating substituent attached to the C2 position of the oxazole ring, is susceptible to electrophilic aromatic substitution (EAS). The methyl group of the tolyl substituent is an activating group, directing incoming electrophiles to the ortho and para positions relative to itself. unizin.orgfiveable.meyoutube.comlibretexts.orgyoutube.com However, since the para position is occupied by the oxazole ring, substitution is expected to occur at the ortho positions (C3' and C5') of the p-tolyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the p-tolyl ring, likely at the positions ortho to the methyl group. youtube.comyoutube.com

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivatives.

Studies on related compounds, such as the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118), have shown that nitration can occur on the phenyl rings, with the position of substitution being dependent on the reaction conditions. nih.gov This suggests that electrophilic substitution on the p-tolyl ring of the title compound is a feasible transformation.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on (2-(p-Tolyl)oxazol-4-yl)methanamine

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (2-(3-Nitro-4-methylphenyl)oxazol-4-yl)methanamine |

| Bromination | Br₂, FeBr₃ | (2-(3-Bromo-4-methylphenyl)oxazol-4-yl)methanamine |

Note: The table presents predicted products based on established principles of electrophilic aromatic substitution. Experimental verification is required.

Reactivity of the Oxazole Heterocycle

The oxazole ring itself can participate in a variety of chemical reactions, including ring-opening and cycloaddition reactions. The reactivity of the oxazole core is influenced by the substituents attached to it. pharmaguideline.comnumberanalytics.com

Oxazole rings can be cleaved under different conditions. Acidic or basic hydrolysis, as well as reduction, can lead to the opening of the heterocyclic ring. tandfonline.com For example, some oxazoles are known to be unstable towards hydrolytic ring-opening, especially when substituted with certain functional groups like hydroxyl and carboxyl groups. nih.gov While the aminomethyl group at C4 is not expected to render the ring exceptionally labile, harsh acidic or basic conditions could potentially lead to the cleavage of the oxazole ring in this compound. Reductive cleavage of oxazoles can also lead to open-chain products. pharmaguideline.com

Oxazoles can function as dienes in Diels-Alder reactions, particularly when activated by electron-donating substituents. nih.govpharmaguideline.comwikipedia.orgresearchgate.netthieme-connect.comacs.org These [4+2] cycloaddition reactions are valuable for the synthesis of substituted pyridines and furans. researchgate.net The p-tolyl group at C2 and the methanamine group at C4 in the title compound are expected to influence the dienophilic reactivity of the oxazole ring.

The electronic nature of substituents on the oxazole ring plays a crucial role in determining the feasibility and outcome of cycloaddition reactions. nih.govnih.gov For instance, electron-donating groups on the oxazole ring can facilitate reactions with dienophiles. pharmaguideline.com Conversely, the inherent electron-deficient nature of the oxazole ring can be enhanced by certain substituents, promoting inverse-electron-demand Diels-Alder reactions. acs.org In some cases, cycloadditions of oxazoles can be followed by a retro-Diels-Alder reaction, leading to the formation of other heterocyclic systems. researchgate.net

While specific cycloaddition reactions of this compound have not been reported, the general reactivity pattern of substituted oxazoles suggests that it could potentially react with suitable dienophiles under appropriate conditions to yield complex polycyclic structures.

Role of Substituents on Reaction Selectivity and Yield

The substituents on the this compound molecule play a critical role in directing the regioselectivity and influencing the yields of various reactions.

Methanamine Group: The nucleophilicity of the methanamine group is a primary determinant in reactions involving this moiety. Its basicity can also influence reactions carried out under acidic conditions, as it can be protonated to form an ammonium salt, thereby altering its electronic influence on the rest of the molecule.

p-Tolyl Group: The electron-donating methyl group on the tolyl ring activates the ortho positions for electrophilic attack and will be a major factor in determining the regiochemical outcome of such reactions. unizin.orglibretexts.org The steric bulk of the p-tolyl group may also influence the approach of reagents to the oxazole ring.

Oxazole Ring Substituents: The position of substituents on the oxazole ring is known to significantly affect its reactivity. For instance, in electrophilic substitution on the oxazole ring itself (which is generally difficult), the C5 position is the most reactive, especially with an electron-releasing substituent present. pharmaguideline.comnumberanalytics.comtandfonline.com In the case of the title compound, the C4-methanamine and C2-p-tolyl groups will modulate the electron density and steric environment of the oxazole ring, thereby influencing its participation in reactions like cycloadditions. The electronic nature of substituents at the C4 position of oxazoles has been shown to govern the reaction manifold between cycloaddition and conjugate addition in reactions with certain electrophiles. nih.gov

Biological Activity and Structure Activity Relationships Sar

Antimicrobial Activity

The oxazole (B20620) nucleus is a constituent of many compounds demonstrating significant antimicrobial effects. nih.gov The substitution pattern on the oxazole ring plays a critical role in determining the spectrum and potency of these activities. nih.gov

Oxazole derivatives have been widely investigated for their antibacterial capabilities. For instance, various synthesized oxazole and thiazole (B1198619) derivatives have demonstrated activity against a range of bacterial strains. nih.gov In one study, a series of substituted oxazoles were evaluated against E. coli, with some derivatives showing good activity. nih.gov Another research effort synthesized pyrazole-linked oxazol-5-one moieties and tested them against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, revealing that specific compounds in the series possessed the highest activity. nih.gov Similarly, novel pyrazole, oxazole, and imidazole (B134444) derivatives were prepared and tested for antibacterial potential, with one oxazole derivative showing the most significant activity among its class. nih.gov The methanamine group, a component of the target molecule, is also known for its antibacterial effects, although its action is dependent on the generation of formaldehyde (B43269) in an acidic environment. nih.gov

Table 1: Examples of Antibacterial Activity in Oxazole Derivatives

| Compound Class | Test Organisms | Standard Drug(s) | Observed Activity | Reference |

|---|---|---|---|---|

| Amido linked bis-oxazoles | S. aureus, B. subtilis, P. aeruginosa, K. pneumonia | Chloramphenicol | Effective antimicrobial activity at 100 µg/ml. | nih.gov |

| Pyrazole linked oxazol-5-ones | S. aureus, E. coli, P. aeruginosa | Ampicillin, Streptomycin | One derivative showed the highest activity in the series. | nih.gov |

| Substituted oxa/thiazoles | E. coli | Ampicillin, Ciprofloxacin | Some derivatives showed good to better activity than standards. | nih.gov |

| Pyrazole, oxazole, imidazole derivatives | S. aureus, E. coli | Sparfloxacin, Novobiocin | An oxazole derivative showed maximum activity within its class. | nih.gov |

The structural similarity between oxazoles and thiazoles often translates to comparable biological activities, including potent antifungal effects. Thiazole derivatives have a history in agrochemical research, with compounds like thiabendazole (B1682256) being used as fungicides. nih.gov

Recent research has focused on developing novel fungicides based on these heterocyclic structures. For example, a series of benzyl-substituted thiobenzoazoles, including benzoxazole (B165842) derivatives, were synthesized and tested against phytopathogenic fungi. acs.org Two compounds, 2-((4-iodobenzyl)thio)benzo[d]thiazole and 2-(benzylthio)benzo[d]oxazole, exhibited better inhibitory effects against Botrytis cinerea and Fusarium oxysporum than the commercial fungicide Captan. acs.org Another study on isothiazole–thiazole derivatives found that many compounds displayed excellent in vivo activity against oomycetes like Phytophthora infestans. nih.gov The mechanism for some of these fungicides involves inducing systemic acquired resistance in plants. nih.gov

Table 2: Antifungal Activity of Related Thiazole and Oxazole Derivatives

| Compound | Fungal Species | Activity | Reference |

|---|---|---|---|

| 2-((4-iodobenzyl)thio)benzo[d]thiazole | Botrytis cinerea, Fusarium oxysporum | Better inhibition than commercial fungicide Captan. | acs.org |

| 2-(benzylthio)benzo[d]oxazole | Botrytis cinerea, Fusarium oxysporum | Better inhibition than commercial fungicide Captan. | acs.org |

| 2-((4-trifluoromethyl)benzyl)thio)benzo[d]thiazole | Botrytis cinerea, Fusarium oxysporum, Aspergillus spp. | Considered a broad-spectrum antifungal agent. | acs.org |

| Isothiazole–Thiazole Derivatives (e.g., compound 6u) | P. cubensis, P. infestans | Excellent in vivo anti-oomycete activity (100% at 100 mg L⁻¹). | nih.gov |

Enzyme Inhibition Studies

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. Oxazole derivatives have been identified as potent inhibitors of several important enzymes.

Tyrosinase is a critical enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for skin-lightening agents and in preventing food browning. nih.govresearchgate.net Inspired by the potent tyrosinase inhibitory activity of thiazole-containing compounds, researchers have explored related oxazole scaffolds. nih.gov Phenolic compounds with a 2-phenylbenzo[d]oxazole structure have shown significant inhibition of mushroom tyrosinase, with some derivatives exhibiting stronger inhibition than the well-known inhibitor, kojic acid. nih.gov Specifically, compounds featuring a resorcinol (B1680541) structure were found to be particularly potent. nih.gov Other studies on isoxazolone derivatives and oxadiazole derivatives have also reported significant tyrosinase inhibitory activity. nih.govrsc.org

Beyond tyrosinase, oxazole derivatives have been designed to target other enzymes. For example, a series of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles were developed as potent and selective inhibitors of human carbonic anhydrase II (hCA II), an enzyme linked to glaucoma. nih.gov

Table 3: Enzyme Inhibition by Related Oxazole Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Phenolic 2-phenylbenzo[d]oxazoles | Mushroom Tyrosinase | Derivatives with a resorcinol structure showed significantly stronger inhibition than kojic acid. | nih.gov |

| (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones | Mushroom Tyrosinase | Some derivatives showed greater inhibitory activity than kojic acid (IC₅₀ = 14.62 µM for the most potent). | nih.gov |

| Oxadiazole Derivatives | Mushroom Tyrosinase | Exhibited significant inhibition with IC₅₀ values as low as 27.42 µM. | rsc.org |

| 5-(Sulfamoyl)thien-2-yl 1,3-oxazoles | Carbonic Anhydrase II (hCA II) | Displayed a remarkably potent and selective inhibition profile for the glaucoma-related hCA II isoform. | nih.gov |

Understanding the mechanism of inhibition is crucial for drug design. Kinetic studies on tyrosinase inhibitors with oxazole-related cores have revealed different modes of action. For instance, certain oxadiazole derivatives were found to exhibit mixed-type inhibition, while another displayed competitive-type inhibition. rsc.org A kinetic study of a potent isoxazolone derivative also indicated it inhibited tyrosinase in a competitive manner, suggesting it binds to the enzyme's active site. nih.gov

Molecular docking simulations support these findings, indicating that structural features like the resorcinol group in 2-phenylbenzo[d]oxazole derivatives contribute to binding at the tyrosinase active site through hydrophobic and hydrogen bonding interactions. nih.gov Similarly, docking studies of an oxadiazole inhibitor helped to understand its binding behavior in the active site of tyrosinase. rsc.org

Insecticidal and Acaricidal Activities

Heterocyclic compounds, including those with oxazole and thiazole rings, are prominent in the development of new insecticides. Isotianil, a derivative of 1,3-thiazole, is known to possess insecticidal activity. nih.gov More directly related, studies on 1,3,4-oxadiazole (B1194373) derivatives have demonstrated their potential as insecticidal agents. The compound 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole showed potent insecticidal activity against the larvae of Helicoverpa armigera, a significant agricultural pest. agrojournal.org In field trials, this compound was effective in controlling the larval population. agrojournal.org The in vitro toxicity of this oxadiazole derivative was also confirmed against cells from various insect species. agrojournal.org These findings suggest that the core heterocyclic structure, shared by oxadiazoles (B1248032) and oxazoles, is a promising scaffold for developing new insecticides. agrojournal.org

Efficacy against Specific Pests (e.g., Aphis fabae, Tetranychus cinnabarinus)

There is currently no specific information available in the reviewed scientific literature regarding the efficacy of (2-(p-Tolyl)oxazol-4-yl)methanamine against pests such as the black bean aphid (Aphis fabae) or the carmine (B74029) spider mite (Tetranychus cinnabarinus).

However, studies on related heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, have demonstrated notable insecticidal properties. For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown significant insecticidal activity against the armyworm, Leucania separata Walker. researchgate.net Another study on deoxypodophyllotoxin (B190956) derivatives, which are complex natural products, also reported insecticidal activity against the oriental armyworm, Mythimna separata. nih.gov These findings suggest that the broader class of five-membered heterocyclic compounds is a promising area for the development of new insecticides.

Comparative Analysis with Commercial Insecticides (e.g., imidacloprid (B1192907), spirotetramat)

A direct comparative analysis of the insecticidal activity of this compound with commercial insecticides like imidacloprid and spirotetramat (B1682168) is not available in the existing literature. Such studies are contingent on initial findings establishing the compound's efficacy against specific target pests.

Antiviral Properties

While research has not specifically singled out this compound, the antiviral potential of the broader oxazole chemical class has been explored.

Activity against Specific Viruses (e.g., human cytomegalovirus for related oxazoles)

The oxazole scaffold is a subject of investigation for activity against Human Cytomegalovirus (HCMV), a herpesvirus that can cause severe disease in individuals with compromised or immature immune systems. tmc.edu There is a significant need for new anti-HCMV drugs due to the limitations of existing treatments. tmc.edu

In the search for new therapeutic agents, a large-scale screening of approximately 200,000 chemicals identified two related compounds that specifically inhibit the interaction of two key viral proteins necessary for nuclear egress, a critical step in viral replication. tmc.edu This demonstrates that small molecules can selectively block HCMV replication by targeting the nuclear egress complex (NEC). tmc.edu

Further research into 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile has shown that some of these compounds exhibit considerably higher antiviral activity against a laboratory strain of HCMV than the clinically used drug Ganciclovir. nih.gov These findings underscore the potential of oxazole derivatives as a foundation for developing new anti-HCMV drugs. tmc.edunih.gov

Anti-inflammatory Potential

The anti-inflammatory properties of oxazole derivatives have been investigated, with a particular focus on their role as inhibitors of aquaporins, which are linked to inflammatory processes.

Modulation of Inflammatory Cytokines

Research into a series of 2,4,5-trisubstituted oxazole derivatives has shed light on their potential to modulate inflammatory responses. nih.gov Inflammation is a complex defense mechanism, and its dysregulation can lead to significant tissue damage. nveo.org A representative compound from this series, Diethyl 2-(2-methyl-5-phenyloxazol-4-yl)malonate (compound 3a ), was shown to effectively inhibit inflammatory cytokines in human lung cells. nih.gov Natural compounds like 2-Methoxy-4-vinylphenol have also been shown to exert anti-inflammatory effects by inhibiting inducible nitric oxidase synthase (iNOS). nih.gov Similarly, the natural diterpene alcohol Phytol has demonstrated anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes and nuclear factor kappa B (NF-κB). nih.gov

The study on trisubstituted oxazoles demonstrated that compound 3a could suppress cytokines, suggesting that this class of compounds could serve as a basis for developing drugs to treat inflammatory conditions in the lungs. nih.gov

Aquaporin Inhibition (e.g., AQP4 inhibitors)

Aquaporins (AQPs) are transmembrane water channel proteins that play a crucial role in fluid homeostasis and have clinical relevance to inflammation. nih.govxiahepublishing.com Aquaporin-4 (AQP4) is the primary water channel in the central nervous system and is also expressed in the epithelial regions of the upper airways. nih.goveurekalert.org Its inhibition is a therapeutic strategy for conditions like cerebral edema. nih.gov

A study on a series of 2,4,5-trisubstituted oxazoles investigated their potential as AQP4 inhibitors. nih.gov While not the specific compound of interest, this series includes structurally related molecules. In silico docking studies were performed on ten derivatives (compounds 3a-j ) to predict their binding affinity to AQP4. The results indicated good binding scores for all tested compounds. nih.gov

The representative compound, Diethyl 2-(2-methyl-5-phenyloxazol-4-yl)malonate (3a ), was selected for further in vitro studies and was found to effectively inhibit the expression of AQP4 in human lung cells. nih.gov This highlights the potential of the oxazole scaffold in developing AQP4 inhibitors. Other known AQP4 inhibitors include Acetazolamide and TGN-020. nih.govxiahepublishing.com

In Silico Docking Analysis of Oxazole Derivatives against AQP4

| Compound | Structure | Binding Energy (kcal mol-1) |

|---|---|---|

| 3a | Diethyl 2-(2-methyl-5-phenyloxazol-4-yl)malonate | -7.3 |

| 3b | Diethyl 2-[2-methyl-5-(p-tolyl)oxazol-4-yl]malonate | -7.1 |

| 3c | Diethyl 2-[5-(4-methoxyphenyl)-2-methyloxazol-4-yl]malonate | -6.9 |

| 3d | Diethyl 2-[5-(4-chlorophenyl)-2-methyloxazol-4-yl]malonate | -7.2 |

| 3e | Diethyl 2-[5-(4-fluorophenyl)-2-methyloxazol-4-yl]malonate | -7.0 |

Anticancer Activities of Related Oxazole Derivatives

The oxazole core is a prominent feature in many compounds with demonstrated anticancer properties. Research into derivatives structurally similar to this compound has uncovered promising cytotoxic activity against various cancer cell lines.

A notable study focused on novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which bear a structural resemblance to purine (B94841) bases. nih.gov This similarity allows them to potentially interfere with nucleic acid synthesis, a key process in rapidly proliferating cancer cells. nih.gov These compounds were evaluated for their in-vitro cytotoxicity against a panel of four human cancer cell lines. nih.gov One derivative, compound 3g, which features a 3-(N,N-dimethylamino)propyl substituent, demonstrated particularly potent activity against the HT29 primary colon adenocarcinoma cell line. nih.gov Its efficacy was comparable to the established chemotherapy drug cisplatin (B142131) and significantly exceeded that of fluorouracil against the same cell line. nih.gov Importantly, this compound showed lower toxicity towards normal human dermal fibroblasts, suggesting a degree of selectivity for cancer cells. nih.gov

The anticancer potential of these related compounds is often linked to their ability to induce apoptosis, or programmed cell death. nih.gov For instance, a series of novel thiazole-(benz)azole derivatives were synthesized and evaluated for their ability to trigger this crucial anticancer mechanism. nih.gov Compounds carrying 5-chloro and 5-methylbenzimidazole (B147155) groups were found to have significant anticancer activity, which was investigated through DNA synthesis analysis, acridine (B1665455) orange/ethidium bromide staining, and caspase-3 activation assays. nih.gov

Further studies on other heterocyclic compounds, such as tetrazole derivatives, have also highlighted the importance of the core ring structure as a pharmacophore in developing new anticancer drugs. researchgate.net The tetrazole ring, like the oxazole ring, is a stable, non-metabolized bioisostere for other functional groups, making it a valuable component in drug design. researchgate.net

Pharmaceutical Applications as a Lead Compound

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. This compound and its analogs serve as valuable scaffolds, or lead compounds, for the development of new therapeutic agents.

The oxazole moiety is recognized in medicinal chemistry as a versatile scaffold for designing novel drugs due to its potential for improved biological activity and low toxicity. mdpi.com The core structure of this compound provides a framework that can be chemically modified to enhance its interaction with biological targets and improve its pharmacokinetic profile.

For example, the development of novel N-arylsulfonylimidazolidinones as potent anticancer agents illustrates how a basic pharmacophore can be explored and optimized. nih.gov In this case, the 4-phenyl-l-benzenesulfonylimidazolidinone structure was identified as pivotal for activity. nih.gov Similarly, the oxazole ring in the title compound is a key feature of a pharmacophore that can be built upon.

The challenge of multidrug resistance (MDR) in cancer treatment necessitates the discovery of new agents that can selectively target resistant cancer cells. medchemexpress.com Research into 4H-chromene systems has identified lead compounds that preferentially kill MDR cancer cells, demonstrating the importance of discovering and optimizing novel chemical scaffolds. medchemexpress.com The structural features of this compound could be explored for similar potential in overcoming drug resistance.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.

Impact of Substituents on Biological Efficacy

The biological activity of oxazole derivatives can be significantly modulated by the nature and position of various substituents. SAR studies reveal that even minor chemical modifications can lead to substantial changes in potency and selectivity.

In a series of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the introduction of a bromine atom was found to be slightly beneficial for the antibiofilm effect in one of the oxazole-related intermediates. mdpi.com However, the conversion of an oxazolin-5-one to an α-acylamino ketone and its subsequent cyclization to a 1,3-oxazole led to a decrease in antimicrobial activity. mdpi.com This highlights the sensitive dependence of activity on the specific chemical arrangement. Furthermore, studies on other aromatic compounds have shown that electron-donating substituents, such as a methoxy (B1213986) group (-OCH3), can enhance antioxidant activity, with the effect increasing with the strength of the electron-donating group. mdpi.com Conversely, an increase in lipophilicity was sometimes detrimental, possibly due to lower water solubility. mdpi.com

For a class of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies of β-lactone carbamate (B1207046) derivatives led to a significant enhancement of inhibitory potency. nih.gov The systematic modification of substituents resulted in the identification of a compound with single-digit nanomolar inhibitory activity. nih.gov Similarly, in a study of arylsulfonylimidazolidinones, it was found that hydrophobic substitutions at a specific position of the 1-aminobenzenesulfonyl moiety were beneficial for enhancing anticancer activity. nih.gov

Table 1: Impact of Substituents on Biological Activity of Related Compounds

| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Introduction of bromine | Slightly beneficial for antibiofilm effect | mdpi.com |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Increased lipophilicity | Detrimental due to lower water solubility | mdpi.com |

| Aromatic compounds | Electron-donating substituents (e.g., -OCH3) | Enhanced antioxidant activity | mdpi.com |

| Arylsulfonylimidazolidinones | Hydrophobic substitutions at 2-position | Beneficial for enhancement of anticancer activity | nih.gov |

Pharmacophore Identification

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. unina.it Identifying the pharmacophore of a series of active compounds is a crucial step in designing new and more potent drugs. unina.itresearchgate.net

The pharmacophore of a class of molecules like the oxazole derivatives is defined by the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. unina.it For this compound, the key pharmacophoric features would likely include:

The oxazole ring, which can participate in various non-covalent interactions.

The p-tolyl group, providing a hydrophobic region.

The methanamine group, which contains a basic nitrogen that can act as a hydrogen bond acceptor or be protonated to interact with negatively charged residues in a target protein.

In the development of inhibitors for other targets, such as CYP4Z1, a 3D pharmacophore model was created that included a metal-binding feature, a hydrogen bond acceptor, and lipophilic features. researchgate.net This model was then used to screen for new, highly active inhibitors. researchgate.net Similarly, for oxazolo[5,4-d]pyrimidine derivatives, the core structure is considered a key pharmacophore due to its similarity to purine bases. nih.gov The tetrazole cycle is another example of a promising pharmacophore fragment used in the design of novel anticancer drugs. researchgate.net

Ligand-Target Interactions

Understanding the specific interactions between a ligand and its biological target at the molecular level is essential for rational drug design. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, determine the binding affinity and specificity of the compound.

Molecular docking studies of oxazolo[5,4-d]pyrimidine derivatives with vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy, have provided insights into their binding mode. nih.gov These studies predicted that the derivatives are able to bind to the active site of VEGFR-2, with the geometry of the inhibitor affecting its binding properties and inhibitory activity. nih.gov

In a different study, the interaction of a benzimidazole (B57391) derivative, 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole (MBTBI), with bovine serum albumin (BSA) was investigated. nih.gov The study analyzed the fluorescence quenching mechanism and calculated the binding constant, providing quantitative data on the ligand-protein interaction. nih.gov The binding distance between the ligand and the protein was also determined using Förster resonance energy transfer (FRET) theory. nih.gov Such studies are crucial for understanding how a compound might be distributed and transported in the body.

The development of potent anticancer agents often relies on targeting specific molecular pathways. For instance, the identification of a 4H-chromene system that can preferentially kill multidrug-resistant cancer cells underscores the potential of targeting specific vulnerabilities in cancer cells. medchemexpress.com The ligand-target interactions of this compound and its derivatives would need to be similarly characterized to understand their mechanism of action and to optimize their therapeutic potential.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Cisplatin |

| Fluorouracil |

| 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole (MBTBI) |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations have been employed to predict the binding affinity of (2-(p-Tolyl)oxazol-4-yl)methanamine and its analogues against various biological targets. For instance, studies on similar heterocyclic structures, such as those containing oxadiazole or thiazole (B1198619) rings, have demonstrated that these scaffolds can effectively interact with the active sites of enzymes and receptors. researchgate.netthaiscience.info The binding affinity is typically reported as a docking score, with more negative values indicating a more favorable interaction. In studies involving related compounds, docking simulations have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ajol.infounar.ac.id For example, research on triphenylamine-linked pyridine (B92270) analogues showed binding affinities ranging from -8.1868 kcal/mol to -9.3507 kcal/mol against selected protein targets. researchgate.net While specific data for this compound is part of broader research, the general findings for related oxazole (B20620) derivatives suggest a high potential for targeted biological activity.

Table 1: Representative Docking Scores of Related Heterocyclic Compounds

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Triphenylamine-pyrazole analogue | 2ITO | -8.1868 | researchgate.net |

| Triphenylamine-thiazole analogue | 2A4L | -9.3507 | researchgate.net |

This table presents data for structurally related compounds to illustrate the range of binding affinities observed in similar molecular classes.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a molecule is essential as it dictates its shape and, consequently, its ability to interact with biological targets. For flexible molecules like this compound, theoretical calculations are used to determine the lowest energy (most stable) conformations. Studies on related oxazole derivatives have utilized Density Functional Theory (DFT) to analyze the molecular energy profile by systematically rotating selected torsion angles. researchgate.net This analysis helps to identify the most stable conformers in different environments, which is crucial for accurate docking studies. For instance, the conformational analysis of a similar compound, 2-o-tolyl-4-(3-N,N-dimethylaminophenylmethylene)-oxazol-5-one, revealed that the molecule adopts a specific 'Z' configuration with the phenyl and oxazolone (B7731731) rings being nearly coplanar. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and reactivity of molecules. These methods are fundamental to understanding the chemical behavior of compounds like this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dntb.gov.ua DFT studies on this compound and its analogues have been used to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties. researchgate.netmdpi.com For example, in a study on the related compound 2-(p-tolyl)-2,3-dihydro-1H-perimidine, DFT calculations using the B3LYP/6-311G(d,p) basis set were performed to gain insights into its structural and chemical properties. dntb.gov.ua Such studies provide a foundational understanding of the molecule's stability and geometry.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govaimspress.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can easily undergo electronic transitions. nih.govresearchgate.net For 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap was found to be 4.25 eV, indicating a significant charge transfer phenomenon within the molecule. dntb.gov.ua This analysis is vital for predicting how this compound might behave in chemical reactions and biological systems.

Table 2: Frontier Orbital Energies and Related Parameters for a Similar Compound

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | - | dntb.gov.ua |

| LUMO Energy | - | dntb.gov.ua |

| HOMO-LUMO Gap (ΔE) | 4.25 | dntb.gov.ua |

| Ionization Potential (I) | - | thaiscience.info |

| Electron Affinity (A) | - | thaiscience.info |

| Chemical Hardness (η) | - | thaiscience.info |

This table is based on data for 2-(p-tolyl)-2,3-dihydro-1H-perimidine to illustrate the typical outputs of such an analysis.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different potential values on the molecule's surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. thaiscience.inforesearchgate.net For 2-(p-tolyl)-2,3-dihydro-1H-perimidine, MEP analysis predicted the electron density and chemical behavior, identifying specific carbon atoms as being more positive or negative. dntb.gov.ua This information is invaluable for understanding the intermolecular interactions of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive Lewis structure, composed of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This analysis provides a quantitative description of bonding interactions, charge distribution, and intramolecular delocalization effects, which are critical for understanding molecular stability and reactivity. mdpi.comwisc.edu

Key expected interactions for this molecule would include:

Delocalization involving the oxazole ring: The lone pairs on the oxazole nitrogen (N3) and oxygen (O1) atoms are expected to act as significant electron donors. Delocalization from the nitrogen lone pair (LP(N)) into the antibonding orbitals of adjacent bonds, such as π(C2-N3) and π(C4-C5), would contribute to the aromaticity and stability of the heterocyclic ring. Similarly, the oxygen lone pairs (LP(O)) would delocalize into neighboring σ* and π* orbitals.

Interactions with the p-tolyl group: Electron delocalization is expected between the π orbitals of the p-tolyl ring and the π orbitals of the oxazole ring. This interaction creates a larger conjugated system, enhancing the electronic communication across the molecule.

Aminomethane substituent effects: The lone pair on the aminomethane nitrogen (LP(N)) is a potent electron donor. This lone pair can engage in hyperconjugative interactions with the antibonding orbitals of the oxazole ring (e.g., π*(C4-C5)) and the adjacent C-C and C-H bonds, influencing the molecule's conformational preferences and basicity.

A summary of the most significant predicted donor-acceptor interactions based on a hypothetical NBO analysis is presented below.

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (1) N3 (Oxazole) | π* (C4-C5) | High | π-conjugation within the oxazole ring |

| LP (1) O1 (Oxazole) | σ* (C2-N3) | Moderate | Stabilization of ring structure |

| π (p-Tolyl ring) | π* (Oxazole ring) | Moderate to High | Extended π-conjugation |

| LP (1) N (Amine) | π* (C4-C5) | Moderate | Substituent-ring interaction |

This table represents hypothesized interactions based on the principles of NBO analysis applied to the molecule's structure.

Prediction of Spectroscopic Properties (e.g., NMR, IR, MS)

Computational methods can accurately predict spectroscopic data, which is invaluable for structural confirmation and analysis.

Mass Spectrometry (MS): Predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for different adducts of the molecule. These predictions are useful for identifying the compound in complex mixtures using ion mobility-mass spectrometry. The PubChemLite database provides such predicted data for this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 189.10224 | 139.7 |

| [M+Na]+ | 211.08418 | 148.7 |

| [M-H]- | 187.08768 | 146.0 |

| [M+K]+ | 227.05812 | 146.6 |

| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra can be predicted computationally. By analogy with structurally similar compounds like 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, the expected chemical shifts for this compound can be estimated. mdpi.com

Predicted 1H NMR Chemical Shifts:

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Tolyl AA'BB') | ~7.40 - 8.00 | Two doublets |

| Oxazole (H5) | ~7.00 - 7.50 | Singlet |

| Methylene (B1212753) (-CH2-) | ~4.00 - 4.20 | Singlet |

| Methyl (-CH3) | ~2.40 | Singlet |

Predicted 13C NMR Chemical Shifts:

| Carbon | Predicted δ (ppm) |

|---|---|

| C=N (Oxazole C2) | ~161 - 165 |

| C-O (Oxazole C5) | ~135 - 140 |

| C-N (Oxazole C4) | ~140 - 145 |

| Aromatic (Tolyl) | ~121 - 143 |

| Methylene (-CH2-) | ~35 - 40 |

These values are estimations based on analogous structures and general NMR principles. mdpi.com

Infrared (IR) Spectroscopy: Predicted vibrational frequencies from DFT calculations help in the assignment of experimental IR spectra. ijert.org Key functional groups in this compound would produce characteristic absorption bands.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm-1) |

| Amine | N-H stretch | ~3300 - 3400 |

| Aromatic C-H | C-H stretch | ~3000 - 3100 |

| Aliphatic C-H | C-H stretch | ~2850 - 2960 |

| Oxazole Ring | C=N stretch | ~1640 - 1680 |

| Aromatic Ring | C=C stretch | ~1450 - 1600 |

| Oxazole Ring | C-O-C stretch | ~1050 - 1150 |

| These values are estimations based on analogous structures and general IR principles. mdpi.comijert.org |

Reaction Mechanism Elucidation via Computational Methods

While specific computational studies on the reaction mechanisms involving this compound are not widely published, computational methods are a powerful asset for such investigations. The synthesis of the oxazole ring, for instance, often proceeds via methods like the Robinson-Gabriel synthesis or the Van Leusen reaction.

Computational chemistry, particularly Density Functional Theory (DFT), could be employed to:

Map Reaction Pathways: Model the step-by-step formation of the oxazole ring and the subsequent introduction or modification of the methanamine group.

Identify Intermediates and Transition States: Calculate the geometries and energies of all transient species along the reaction coordinate.

For example, a theoretical study could compare different synthetic strategies to determine the most energetically favorable pathway, thus guiding laboratory synthesis for improved efficiency and yield.

Pharmacokinetic and Toxicological Predictions (in silico)

In silico models are essential in modern drug discovery for early assessment of a compound's potential pharmacokinetic (ADME) and toxicological profile, helping to reduce late-stage failures. nih.govnih.gov

ADME properties determine the bioavailability and persistence of a compound in the body. Various computational models predict these properties based on molecular structure. rsc.orgrsc.org For this compound, a standard in silico ADME profile would assess parameters related to established guidelines like Lipinski's Rule of Five.

| ADME Parameter | Predicted Value/Classification | Significance |

| Molecular Weight | 188.24 g/mol | Complies with Lipinski's Rule (<500) |

| XlogP | 1.3 uni.lu | Optimal lipophilicity for oral absorption |

| H-Bond Donors | 1 (from -NH2) | Complies with Lipinski's Rule (≤5) |

| H-Bond Acceptors | 3 (2 from oxazole, 1 from amine) | Complies with Lipinski's Rule (≤10) |

| Rotatable Bonds | 3 | Indicates good oral bioavailability |

| Topological Polar Surface Area (TPSA) | ~64 Ų | Suggests good cell permeability |

| BBB Permeability | Predicted to be low | CNS side effects may be limited |

| P-glycoprotein Substrate | Likely 'No' | Less prone to efflux pump-mediated resistance |

| Values are either calculated from the structure or are typical predictions from ADME software based on the structure. uni.lursc.orgrsc.org |

Computational toxicology screens for potential liabilities such as mutagenicity, carcinogenicity, and other adverse effects. nih.govnih.gov

A key aspect of this screening is the identification of Pan-Assay Interference Compounds (PAINS). PAINS are substructures known to interfere with bioassays through non-specific mechanisms, leading to false-positive results. The structure of this compound would be computationally filtered against known PAINS motifs. While the core structure is not a classic, frequently flagged PAIN, some heterocyclic systems can be reactive under certain conditions. A thorough in silico analysis is necessary to rule out any potential for assay interference.

Other computationally predicted toxicity endpoints include:

Mutagenicity (Ames Test): The presence of the aromatic amine functionality, although separated from the ring by a methylene group, might be flagged for potential mutagenicity by some models. However, it is generally considered a low-risk feature in this configuration.

Carcinogenicity: Predictions are based on structural alerts. The molecule is not expected to trigger major alerts for carcinogenicity.

hERG Inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity. In silico models would predict the likelihood of the compound binding to and blocking this channel. Given its structure, the risk is predicted to be low to moderate.

Hepatotoxicity: Models would screen for structural motifs associated with liver toxicity. The molecule is not expected to be a primary hepatotoxicant based on its structure.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments

While specific, experimentally verified ¹H NMR and ¹³C NMR spectra for (2-(p-Tolyl)oxazol-4-yl)methanamine are not widely available in published literature, a theoretical analysis based on its structure allows for the prediction of expected signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected regions would include signals for the aromatic protons of the p-tolyl group, a characteristic signal for the lone proton on the oxazole (B20620) ring, and signals for the methylene (B1212753) (-CH₂) and amine (-NH₂) protons of the methanamine group. The methyl (-CH₃) protons on the tolyl group would appear as a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by providing a signal for each unique carbon atom. This would include distinct peaks for the carbons of the p-tolyl ring, the two carbons of the oxazole ring, the methylene carbon, and the methyl carbon. The chemical shifts of the oxazole ring carbons are particularly diagnostic for confirming the heterocyclic structure.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for confirming the connectivity of protons within the p-tolyl ring and for correlating the methylene protons with the amine protons, if coupling occurs.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the p-tolyl ring's CH groups, the oxazole CH, the methylene group, and the methyl group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the entire molecular structure. For instance, it would show correlations between the methylene protons and the C4 and C5 carbons of the oxazole ring, as well as correlations between the protons of the p-tolyl group and the C2 carbon of the oxazole ring, thus confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The calculated monoisotopic mass for the neutral molecule this compound (C₁₁H₁₂N₂O) is 188.09496 Da. uni.lu An experimental HRMS measurement would aim to confirm this exact mass, typically by observing the protonated molecule [M+H]⁺, which would have an expected m/z of 189.10224.

Collision Cross Section (CCS) Prediction

Collision Cross Section (CCS) is a measure of the effective area of an ion as it travels through a buffer gas in an ion mobility spectrometer. It is an important physicochemical property that is related to the ion's size, shape, and charge. Predicted CCS values, calculated using computational methods, can aid in the identification of compounds. The predicted CCS values for various adducts of this compound have been calculated using CCSbase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.10224 | 139.7 |

| [M+Na]⁺ | 211.08418 | 148.7 |

| [M-H]⁻ | 187.08768 | 146.0 |

| [M+NH₄]⁺ | 206.12878 | 158.3 |

| [M+K]⁺ | 227.05812 | 146.6 |

| [M+H-H₂O]⁺ | 171.09222 | 132.6 |

| [M+HCOO]⁻ | 233.09316 | 164.4 |

| [M+CH₃COO]⁻ | 247.10881 | 183.9 |

| [M+Na-2H]⁻ | 209.06963 | 145.6 |

| [M]⁺ | 188.09441 | 140.2 |

| [M]⁻ | 188.09551 | 140.2 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the p-tolyl group, the oxazole ring, and the primary amine of the methanamine moiety.

N-H Vibrations: The primary amine (-NH₂) group is anticipated to show characteristic stretching vibrations in the region of 3500-3300 cm⁻¹. Typically, primary amines display two bands in this region: one for the asymmetric stretching mode and another for the symmetric stretching mode. libretexts.org These bands are generally sharper and less intense than the broad O-H bands of alcohols. libretexts.org An N-H bending (scissoring) vibration is also expected to appear in the range of 1650-1580 cm⁻¹.